molecular formula C17H19N3O2 B2426504 N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide CAS No. 1825549-08-3

N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide

Cat. No.: B2426504
CAS No.: 1825549-08-3
M. Wt: 297.358
InChI Key: YKLDZMRZGDSYSZ-UHFFFAOYSA-N
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Description

N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide is likely related to its ability to interact with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The cyano and cyclopropylmethyl groups may enhance its binding affinity and specificity, leading to potent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Tryptophan: An essential amino acid with an indole moiety.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide is unique due to its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

N-[cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-22-15-5-3-4-13-17(15)12(10-19-13)8-16(21)20-14(9-18)11-6-7-11/h3-5,10-11,14,19H,2,6-8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLDZMRZGDSYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C(=CN2)CC(=O)NC(C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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